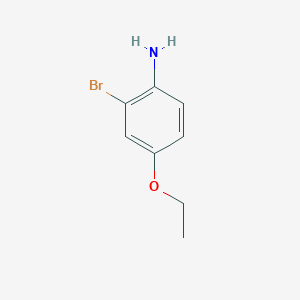

2-Bromo-4-ethoxyaniline

Beschreibung

Contextualization of 2-Bromo-4-ethoxyaniline within Advanced Organic Synthesis

This compound is a substituted aniline (B41778) that serves as a valuable trifunctional building block in advanced organic synthesis. Its structure, featuring an amino group, a bromine atom, and an ethoxy group on a benzene (B151609) ring, allows for a variety of chemical transformations. The presence of these distinct functional groups enables chemists to perform selective reactions, making it a versatile intermediate for constructing more complex molecules.

The synthesis of this compound can be achieved through several established methods, such as the direct bromination of 4-ethoxyaniline or the reduction of a corresponding nitro derivative. smolecule.com Its reactivity is characterized by the chemical behavior of its functional groups:

Amino Group: The primary amine is nucleophilic and can readily undergo reactions such as diazotization, acylation to form amides and sulfonamides, and condensation with aldehydes or ketones to form Schiff bases. researchgate.netasianpubs.orgnih.gov

Bromine Atom: The bromo-substituent is a key feature for carbon-carbon and carbon-heteroatom bond formation. It is particularly well-suited for palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, which are fundamental tools in modern organic synthesis. uni-rostock.de

Ethoxy Group: The ethoxy group is generally stable but can influence the reactivity of the aromatic ring through its electron-donating nature.

This multifunctionality allows for sequential and regioselective reactions, providing a strategic pathway to elaborate molecular scaffolds.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 57279-72-8 |

| Molecular Formula | C₈H₁₀BrNO |

| Molecular Weight | 216.08 g/mol |

| Appearance | Solid |

| Synonyms | N-(2-bromo-4-ethoxyphenyl)acetamide (for its acetylated form) oc-praktikum.de |

Overview of Strategic Importance in Chemical Research and Development

The strategic importance of this compound lies in its utility as a precursor for a wide range of target molecules, particularly in the pharmaceutical and materials science sectors. smolecule.com As an intermediate, it is used in the synthesis of pharmaceuticals and is a valuable tool in drug discovery and medicinal chemistry. smolecule.comnbinno.com

In medicinal chemistry, substituted anilines are core components of many biologically active compounds. The specific arrangement of substituents in this compound allows for its incorporation into larger molecules where each group can play a critical role in binding to biological targets. For instance, in structure-activity relationship (SAR) studies, the bromine atom can serve as a handle for introducing further diversity into a molecule or as a substituent to probe interactions within a receptor's binding pocket. nih.gov The synthesis of complex sulfonamides that modulate immune responses is one area where aniline building blocks, such as the related 4-ethoxyaniline, have been employed. nih.gov

Beyond pharmaceuticals, its derivatives have applications in the manufacturing of dyes and pigments. smolecule.com The chromophoric properties of aniline derivatives can be tuned by chemical modification, and the presence of the bromo and ethoxy groups offers handles for such adjustments. For example, a derivative, 4-[(4-Bromophenyl)diazenyl]-2-ethoxyaniline, has been synthesized, showcasing its role in creating azo compounds. researchgate.net

Current Research Trends and Unaddressed Challenges in this compound Chemistry

Current research involving versatile building blocks like this compound is focused on their application in combinatorial chemistry and the development of novel synthetic methodologies. The goal is to create libraries of diverse compounds for high-throughput screening against various biological and material science targets. crysdotllc.com There is also a continuous drive towards developing more efficient, sustainable, and "green" synthetic routes for both the compound itself and its subsequent transformations. researchgate.net

Despite its utility, working with this compound presents certain challenges. A key challenge is controlling regioselectivity when multiple reactive sites are present. The directing effects of the amino, ethoxy, and bromo groups must be carefully considered to achieve the desired substitution pattern on the aromatic ring in reactions like electrophilic aromatic substitution.

Furthermore, the stability of related substituted anilines can be a concern. For example, positional isomerism in bromo-dimethoxyanilines has been shown to critically impact thermal stability, with some isomers posing explosion risks. While specific stability data for this compound is not widely reported, this highlights the need for careful handling and reaction condition optimization. Analytical challenges, such as peak tailing in gas chromatography due to the polarity of related nitro-substituted analogs, can also complicate the purification and analysis of its derivatives. Future research may focus on developing more robust synthetic protocols that address these selectivity and stability issues and on expanding the compound's application in novel areas of materials science and medicinal chemistry.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4-ethoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZGTOMTJKDDAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574055 | |

| Record name | 2-Bromo-4-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57279-72-8 | |

| Record name | 2-Bromo-4-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Ethoxyaniline

Direct Bromination of 4-Ethoxyaniline

The most straightforward approach to synthesizing 2-Bromo-4-ethoxyaniline is the direct electrophilic aromatic substitution of 4-Ethoxyaniline. In this substrate, both the amino (-NH₂) and ethoxy (-OC₂H₅) groups are strong activating groups and are ortho, para-directing. Since the para position relative to the amino group is occupied by the ethoxy group, electrophilic attack is directed to the positions ortho to the amino group. However, the high reactivity of the ring presents a significant challenge in controlling the reaction to achieve mono-substitution.

Regioselective Bromination Approaches

Due to the powerful activating nature of the amino group, direct bromination of 4-Ethoxyaniline often leads to the formation of polybrominated byproducts, such as 2,6-dibromo-4-ethoxyaniline. To achieve regioselective mono-bromination at the C2 position, a common and effective strategy is to temporarily protect the amino group, thereby moderating its activating influence.

The most prevalent protection method involves the acetylation of the amino group to form an acetanilide, N-(4-ethoxyphenyl)acetamide. This is typically achieved by treating 4-Ethoxyaniline with acetic anhydride (B1165640). The resulting acetylamino group is still an ortho, para-director but is significantly less activating than a primary amine. This moderation allows for a more controlled bromination reaction, favoring the introduction of a single bromine atom at the position ortho to the original amino group. Following the bromination of the protected intermediate, the acetyl group is removed via hydrolysis, typically under acidic or basic conditions, to yield the final this compound product. This multi-step process, while longer, ensures high regioselectivity and minimizes the formation of unwanted isomers and polybrominated species researchgate.netscribd.comgoogle.com.

Influence of Brominating Agents on Reaction Outcomes

The choice of brominating agent is critical in determining the yield and selectivity of the reaction. Different reagents offer varying levels of reactivity, which can be harnessed to optimize the synthesis.

Elemental Bromine (Br₂) : Often used in a solvent like acetic acid, elemental bromine is a highly reactive and effective brominating agent. However, its high reactivity can make it difficult to prevent over-bromination, especially with highly activated substrates like anilines youtube.com.

N-Bromosuccinimide (NBS) : NBS is a milder and more selective source of electrophilic bromine. It provides a low, steady concentration of Br₂ in situ, which helps to suppress polybromination reactions. It is frequently used for the bromination of sensitive or highly activated aromatic rings lookchem.comechemi.comrsc.org.

Hydrobromic Acid/Oxidizing Agent : A greener alternative involves the in situ generation of bromine from hydrobromic acid (HBr) using an oxidizing agent, most commonly hydrogen peroxide (H₂O₂). This method avoids the handling of volatile and corrosive elemental bromine and can offer excellent control over the reaction, leading to high yields of the desired mono-brominated product google.comgoogle.com.

The table below summarizes the characteristics of common brominating agents used for aromatic systems.

| Brominating Agent | Formula | Typical Conditions | Advantages | Disadvantages |

| Elemental Bromine | Br₂ | Acetic Acid, CHCl₃ | High reactivity, cost-effective | Low selectivity, can lead to polybromination |

| N-Bromosuccinimide | C₄H₄BrNO₂ | CCl₄, CH₂Cl₂, Acetonitrile (B52724) | Mild, high selectivity, easy to handle | Higher cost, generates succinimide (B58015) byproduct |

| HBr/Hydrogen Peroxide | HBr/H₂O₂ | Aqueous or acidic media | In situ generation, greener, good control | Requires careful control of stoichiometry and temperature |

| Pyridinium Bromide Perbromide | C₅H₅NHBr₃ | Pyridine, Acetic Acid | Solid, easy to handle, selective | Can be less reactive than Br₂ |

Solvent Effects and Reaction Conditions in Direct Bromination

The reaction medium plays a pivotal role in the outcome of electrophilic bromination. The polarity of the solvent can influence the reactivity of the brominating species and the substrate, thereby affecting the reaction rate and product distribution lookchem.comrsc.org.

In the bromination of activated anilines, polar solvents can enhance the electrophilicity of the brominating agent, potentially leading to faster reactions but also increasing the risk of over-bromination youtube.com. For instance, using bromine water (a polar medium) on aniline (B41778) results in the immediate formation of 2,4,6-tribromoaniline (B120722) youtube.com. In contrast, non-polar solvents like dichloromethane (B109758) (DCM), chloroform, or carbon disulfide (CS₂) can temper the reactivity, allowing for more controlled substitution researchgate.net. Acetic acid is a commonly used solvent as it provides a polar environment that can facilitate the reaction while also being acidic enough to protonate the amine slightly, thus moderating its reactivity.

Temperature is another critical parameter. Bromination reactions are often conducted at low temperatures (e.g., 0-5 °C) to enhance selectivity and minimize the formation of byproducts.

| Solvent | Polarity | Effect on Bromination | Example Reference |

| Acetic Acid | Polar Protic | Common medium, moderates reactivity | google.com |

| Dichloromethane (DCM) | Polar Aprotic | Good control, minimizes side reactions | researchgate.net |

| Carbon Disulfide | Non-polar | Reduces reaction rate, can increase selectivity | youtube.com |

| Water | Polar Protic | Highly activating, often leads to polybromination | youtube.com |

Multistep Synthesis Pathways

Reductive Amination Strategies to Anilines

This strategy involves the synthesis of an aniline from a corresponding nitroaromatic compound. For this compound, a suitable precursor would be 1-Bromo-5-ethoxy-2-nitrobenzene . The final step in this pathway is the reduction of the nitro group (-NO₂) to a primary amine (-NH₂). This transformation is a fundamental and reliable reaction in organic synthesis.

Several methods are available for this reduction:

Catalytic Hydrogenation : This is a clean and efficient method involving the reaction of the nitro compound with hydrogen gas (H₂) over a metal catalyst. Palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are commonly used catalysts frontiersin.org. The reaction is typically carried out under pressure in a solvent like ethanol (B145695) or ethyl acetate.

Chemical Reduction : A classic and robust method involves the use of a metal in acidic media, such as tin (Sn) or iron (Fe) in concentrated hydrochloric acid (HCl) chemguide.co.uk. This process first generates the phenylammonium ion, which is then neutralized with a base (e.g., NaOH) to liberate the free aniline chemguide.co.uk.

The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

Etherification Reactions in Precursor Synthesis

In some synthetic routes, the ethoxy group is introduced onto an aromatic ring that already contains the other necessary substituents. The Williamson ether synthesis is a widely used and effective method for this purpose.

A plausible pathway would involve the etherification of a phenol (B47542) precursor, such as 4-amino-3-bromophenol . In this reaction, the phenol is first deprotonated with a base (e.g., sodium hydroxide, potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (Sₙ2) with an ethylating agent, such as ethyl iodide, ethyl bromide, or diethyl sulfate, to form the desired ether linkage. The reaction is typically performed in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) doi.org. This method is highly versatile for the preparation of a wide range of alkyl-aryl ethers organic-chemistry.org.

Halogenation of Precursor Intermediates

The synthesis of this compound is commonly achieved through the direct halogenation of its precursor, 4-ethoxyaniline. This process is an electrophilic aromatic substitution, where a bromine atom is introduced onto the aromatic ring. The ethoxy (-OEt) and amino (-NH2) groups are both activating and ortho-, para-directing. Since the para-position is occupied by the ethoxy group, the incoming electrophile (Br+) is directed to the positions ortho to the highly activating amino group.

A primary challenge in the direct bromination of anilines is controlling the reaction's selectivity and preventing over-bromination due to the strong activation of the aromatic ring by the amino group. Furthermore, the amino group can be oxidized by the brominating agent. To circumvent these issues, a common strategy involves the protection of the amino group via acetylation.

The process typically involves two steps:

Acetylation: 4-ethoxyaniline is reacted with acetic anhydride or acetyl chloride to form N-(4-ethoxyphenyl)acetamide. This transformation moderates the activating effect of the amino group and protects it from oxidation.

Bromination: The resulting acetamide (B32628) is then brominated. The N-acetyl group is still ortho-, para-directing but less activating than the amino group, allowing for more controlled, mono-bromination at the position ortho to the original amino group.

Hydrolysis: The N-(2-bromo-4-ethoxyphenyl)acetamide is subsequently hydrolyzed, typically under acidic or basic conditions, to remove the acetyl group and yield the final product, this compound.

Various brominating agents can be employed for this transformation, including molecular bromine (Br2) in a solvent like acetic acid or N-Bromosuccinimide (NBS), which is a milder and more selective source of electrophilic bromine. wikipedia.orgechemi.comorganic-chemistry.org

Table 1: Comparison of Brominating Agents for Halogenation

| Brominating Agent | Typical Solvent | Conditions | Advantages |

|---|---|---|---|

| Bromine (Br₂) | Acetic Acid, Dichloromethane | Room Temperature | Readily available, cost-effective. |

| N-Bromosuccinimide (NBS) | Acetonitrile, DMF, CCl₄ | Room Temperature or gentle heating | Milder, higher selectivity, easier to handle, produces fewer byproducts. missouri.edumasterorganicchemistry.com |

| Hydrobromic Acid / Oxidant | Water, Acetic Acid | 30-60°C | In-situ generation of bromine can improve safety and control. google.com |

Catalytic Synthesis Routes

Catalytic methods offer alternative pathways for the synthesis of this compound, often providing higher efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric methods.

Palladium-Catalyzed Synthetic Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. While direct palladium-catalyzed C-H bromination of 4-ethoxyaniline is a conceivable route, a more common approach involves cross-coupling reactions.

A hypothetical palladium-catalyzed route could involve the amination of a suitably substituted precursor, such as 1,2-dibromo-4-ethoxybenzene. In this scenario, a palladium catalyst, in conjunction with a suitable ligand, would facilitate the selective reaction of the more reactive bromine atom with an ammonia (B1221849) surrogate to install the amino group.

Another potential strategy is a directed C-H functionalization reaction. By temporarily installing a directing group on the nitrogen atom of 4-ethoxyaniline, a palladium catalyst can be guided to selectively activate and functionalize the C-H bond at the ortho position. Subsequent bromination at this activated site would yield the desired product. Palladium-catalyzed reactions are known for their versatility in regioselective C-H functionalization. nsf.gov

Table 2: Key Components in a Hypothetical Palladium-Catalyzed Synthesis

| Component | Example(s) | Function |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | PPh₃, Xantphos, Buchwald ligands | Stabilizes the catalyst, modulates reactivity and selectivity. |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Activates the amine and neutralizes acid formed during the reaction. |

| Bromine Source | N-Bromosuccinimide (NBS), 1,2-Dibromoethane | Provides the bromine atom for the C-H bromination step. |

Copper-Mediated Synthesis Approaches

Copper-mediated reactions, such as the Ullmann condensation, represent a classical and cost-effective alternative to palladium-catalyzed methods for forming C-N bonds. A potential copper-catalyzed synthesis of this compound could involve the reaction of 1,2-dibromo-4-ethoxybenzene with ammonia or an ammonia equivalent.

This type of reaction typically requires a copper(I) or copper(II) catalyst, often in the presence of a ligand and a base, and is usually performed at elevated temperatures. The choice of ligand is crucial for achieving high yields and preventing catalyst deactivation.

More recently, copper catalysts have also been employed for the direct bromination of aromatic compounds. For instance, using cupric bromide (CuBr₂) as both a catalyst and a bromine source can facilitate the selective bromination of anilines. google.com This method can offer high selectivity for the para-brominated product, but by blocking the para position as in 4-ethoxyaniline, it could potentially direct bromination to the ortho position.

Table 3: Conditions for Copper-Mediated Aniline Synthesis

| Parameter | Typical Conditions |

|---|---|

| Copper Catalyst | CuI, Cu₂O, CuBr₂ |

| Ligand | 1,10-Phenanthroline, L-proline, various diamines |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | DMF, DMSO, Dioxane |

| Temperature | 80 - 150°C |

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign through methods such as solvent-free reactions and microwave-assisted synthesis. researchgate.netsci-hub.st

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or in the solid state, minimizes waste, reduces environmental impact, and can sometimes lead to different reactivity and selectivity compared to solution-phase reactions. The bromination of an aniline precursor can be achieved under solvent-free conditions.

For example, the solid-state reaction of N-(4-ethoxyphenyl)acetamide with N-Bromosuccinimide can be initiated by gentle grinding or heating. rsc.org This method eliminates the need for potentially toxic chlorinated or polar aprotic solvents, simplifying the workup procedure and reducing waste generation. The reaction often proceeds efficiently, with crystallinity of the reactants playing a role in reactivity and product selectivity. rsc.org

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, it is possible to heat a reaction mixture rapidly and uniformly, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. arkat-usa.orgnih.gov

The bromination of N-(4-ethoxyphenyl)acetamide can be significantly optimized using microwave technology. A mixture of the substrate and a brominating agent like NBS in a minimal amount of a high-dielectric solvent (or even under solvent-free conditions) can be irradiated for a few minutes to achieve a conversion that might take hours using a traditional oil bath. nih.gov This rapid, efficient heating makes microwave-assisted synthesis an attractive green chemistry approach.

Table 4: Comparison of Conventional vs. Microwave-Assisted Bromination (Illustrative)

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 2 - 6 hours | 5 - 15 minutes |

| Energy Consumption | High | Low |

| Product Yield | Moderate to Good (e.g., 70-85%) | Good to Excellent (e.g., 85-95%) |

| Byproduct Formation | Often higher | Often lower, leading to cleaner reactions. |

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, a branch of chemistry that utilizes mechanical energy from methods like ball milling or grinding to induce chemical reactions, represents a significant advancement in green chemistry. These techniques can lead to solvent-free or low-solvent reaction conditions, reduced reaction times, and sometimes novel product outcomes compared to traditional solution-phase synthesis.

In the context of aromatic halogenation, mechanochemical approaches often involve grinding a substrate with a solid brominating agent, sometimes with a catalytic additive. Common reagents used for mechanochemical bromination include N-bromosuccinimide (NBS) or a combination of an alkali metal bromide (e.g., NaBr) with an oxidizing agent.

However, a review of the current scientific literature indicates that specific, documented protocols for the synthesis of this compound using mechanochemical techniques have not been reported. While the mechanochemical bromination of various other aromatic compounds has been successfully demonstrated, the application of this solvent-free method to 4-ethoxyaniline or its derivatives remains an unexplored area of research. The general principles suggest that a potential pathway could involve milling 4-ethoxyaniline with a stable brominating agent, but experimental validation and optimization for this specific substrate are not available in published sources.

Synthesis Optimization and Yield Enhancement Strategies

Optimization of synthetic routes is crucial for the efficient and economical production of this compound. Key strategies focus on developing high-yield protocols that are scalable for larger production and implementing effective methodologies for purification to achieve high-purity final products.

High-yield synthesis of this compound typically involves the electrophilic aromatic substitution of a suitable precursor. The most common strategy involves the bromination of N-(4-ethoxyphenyl)acetamide (the acetylated derivative of 4-ethoxyaniline) followed by the hydrolysis of the acetamide group. This two-step approach is often preferred over the direct bromination of 4-ethoxyaniline because the acetyl protecting group moderates the activating effect of the amine, reducing the formation of di-brominated and other byproducts, thus leading to higher regioselectivity and yield.

Key factors for optimizing the bromination step include the choice of brominating agent, solvent, reaction temperature, and reaction time. While liquid bromine in a solvent like acetic acid is a traditional method, other reagents can offer improved handling and selectivity.

For scalability, considerations include managing the exothermic nature of the bromination reaction, efficient mixing, and the use of cost-effective reagents. The use of hydrobromic acid with an oxidizing agent, such as hydrogen peroxide, can be an alternative to elemental bromine, potentially offering safety and cost benefits on a larger scale. This approach minimizes the formation of polybrominated impurities.

To illustrate the optimization of such a reaction, the following table presents data from a patented process for the closely related compound, 2-bromo-4-fluoroacetanilide, which highlights how reaction parameters are adjusted to maximize yield and purity.

| Brominating System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Br₂ / H₂O₂ | Glacial Acetic Acid | 50-60 | 2-4 | Not specified | High |

| HBr / H₂O₂ | Chlorobenzene | 40-45 | 3 | 85.2 | 99.8 |

Table 1. Illustrative data from the synthesis of a structurally similar compound, 2-bromo-4-fluoroacetanilide, demonstrating the effect of different brominating systems on yield and purity. This data is presented for analogous comparison due to the lack of specific published data for this compound.

The isolation and purification of this compound are critical steps to ensure the final product meets the required quality standards. Following the synthesis, the crude product is typically isolated by filtration after precipitation or by extraction.

Common purification techniques for substituted anilines like this compound include:

Recrystallization: This is the most common method for purifying solid organic compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. For anilines, common recrystallization solvents include ethanol, methanol (B129727), or aqueous mixtures of these alcohols. The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce the formation of high-purity crystals.

Column Chromatography: For separating mixtures that are difficult to purify by recrystallization, flash column chromatography over silica (B1680970) gel is a standard technique. A solvent system (eluent) is chosen based on the polarity of the components to be separated. The crude mixture is loaded onto the column, and the eluent is passed through, carrying the components at different rates. For this compound, a typical eluent system might consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.

Washing/Extraction: Before final purification, the crude product mixture is often washed with aqueous solutions to remove inorganic salts and acidic or basic impurities. For instance, washing with a dilute sodium bisulfite solution can remove unreacted bromine, while a wash with a dilute base like sodium bicarbonate can neutralize any acidic byproducts.

Chemical Reactivity and Derivatization of 2 Bromo 4 Ethoxyaniline

Reactions at the Amine Functional Group

The amino group in 2-Bromo-4-ethoxyaniline is a key site for various chemical transformations, including acylation, sulfonamidation, alkylation, arylation, Schiff base formation, and diazotization reactions. These reactions are fundamental in synthesizing more complex molecules with potential applications in pharmaceuticals and materials science.

Acylation and Sulfonamidation Reactions

The nucleophilic nature of the amine group in this compound allows it to readily react with acylating agents such as acid chlorides and anhydrides to form amides. For instance, the reaction with acetic anhydride (B1165640) yields N-(2-bromo-4-ethoxyphenyl)acetamide. nih.govoc-praktikum.de This acylation process is a common strategy to protect the amine group or to introduce new functionalities into the molecule.

Similarly, sulfonamidation involves the reaction of the amine with sulfonyl chlorides to produce sulfonamides. These reactions are significant in medicinal chemistry as the resulting sulfonamide derivatives are known to exhibit a range of biological activities.

Table 1: Examples of Acylation and Sulfonamidation Products

| Reactant | Product |

| Acetic Anhydride | N-(2-bromo-4-ethoxyphenyl)acetamide nih.govoc-praktikum.de |

| Sulfonyl Chlorides | N-(2-bromo-4-ethoxyphenyl)sulfonamides |

Alkylation and Arylation Reactions

The amine group of this compound can undergo alkylation and arylation reactions. Alkylation introduces alkyl groups to the nitrogen atom, which can be achieved using alkyl halides. Arylation, the formation of a carbon-nitrogen bond with an aryl group, is often accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions expand the structural diversity of derivatives obtainable from this compound.

Schiff Base Formation and Condensation Reactions

This compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. mdpi.comscispace.comajol.info These compounds, characterized by a carbon-nitrogen double bond, are valuable intermediates in organic synthesis and are also investigated for their biological properties. For example, the reaction of 4-ethoxyaniline with 2-pyridinecarboxaldehyde (B72084) has been shown to produce a Schiff base. scispace.comajol.info While this specific reaction does not use the bromo-substituted aniline (B41778), it demonstrates the general reactivity of the ethoxyaniline scaffold in forming such products. The synthesis can be carried out under various conditions, including refluxing in ethanol (B145695), which often provides high yields. scispace.comajol.info

Furthermore, condensation reactions of anilines with formaldehyde (B43269) can lead to the formation of more complex heterocyclic structures like 3,4-dihydroquinazolines. mq.edu.au

Table 2: Schiff Base Formation and Condensation Products

| Reactant | Product Type |

| Aldehydes/Ketones | Schiff Bases (Imines) mdpi.comscispace.comajol.info |

| Formaldehyde | 3,4-Dihydroquinazolines mq.edu.au |

Diazotization and Coupling Reactions

The primary aromatic amine of this compound can be converted into a diazonium salt through a process called diazotization. mdma.chgoogle.com This reaction typically involves treating the aniline with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid. The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent reactions.

One of the most important applications of diazonium salts is in azo coupling reactions, where they react with electron-rich aromatic compounds, like phenols and other anilines, to form azo compounds. researchgate.netresearchgate.netresearchgate.net These products contain the characteristic -N=N- (azo) group and are often intensely colored, making them useful as dyes and pigments. smolecule.comgoogleapis.com For example, the diazonium salt derived from p-bromoaniline has been coupled with o-ethoxyaniline to produce 4-[(4-Bromophenyl)diazenyl]-2-ethoxyaniline. researchgate.net

Reactions Involving the Bromine Moiety

The bromine atom on the aromatic ring of this compound serves as a handle for introducing a wide range of substituents through cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. uni-rostock.degoogle.comacs.org The bromine atom in this compound makes it a suitable substrate for several of these transformations, including the Suzuki-Miyaura, Sonogashira, and Stille reactions.

In the Suzuki-Miyaura reaction , the bromo-substituted aniline is coupled with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. mdpi.comuni-rostock.de This reaction is widely used to synthesize biaryl compounds.

The Sonogashira reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield an alkynylated aniline. uni-rostock.de

The Stille reaction utilizes organotin compounds to couple with the aryl bromide, also in the presence of a palladium catalyst. mdpi.com This method is another effective way to create new carbon-carbon bonds.

These cross-coupling reactions significantly enhance the synthetic utility of this compound, allowing for the construction of complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on the this compound ring is generally challenging under standard conditions. SNAr reactions require the aromatic ring to be "activated" by potent electron-withdrawing groups, which are absent in this molecule. researchgate.net The presence of two strong electron-donating groups, the amino (-NH₂) and ethoxy (-OEt) groups, enriches the aromatic ring with electron density, making it less susceptible to attack by nucleophiles. innospk.com Consequently, direct displacement of the bromide by common nucleophiles is not a favored pathway. However, related transformations, such as copper-catalyzed Ullmann coupling reactions, can achieve C-N or C-O bond formation at the bromide position under more forcing conditions. researchgate.net

Reductive Debromination Studies

Reductive debromination, the replacement of the bromine atom with a hydrogen atom, is a known transformation for bromoanilines. sciencemadness.org This reaction can be performed intentionally to produce 4-ethoxyaniline or can occur as a side reaction during other transformations, such as palladium-catalyzed couplings. researchgate.net A common method for achieving this is catalytic hydrogenation, where the compound is treated with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. iaea.orgcolab.ws This process effectively removes the halogen, leaving the rest of the molecule intact. The selectivity of this reduction can be high, often leaving other functional groups like esters or nitriles untouched. colab.ws

Transformations of the Ethoxy Group

The ethoxy group is generally stable, but its cleavage can be achieved under specific, forceful conditions to reveal a phenol (B47542) functionality.

Selective Ether Cleavage

The aryl ether linkage in this compound can be cleaved to yield 2-bromo-4-aminophenol. This transformation is typically carried out using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org The mechanism involves the protonation of the ether oxygen, which converts the ethoxy group into a good leaving group (ethanol). A subsequent nucleophilic attack by the halide ion (Br⁻ or I⁻) on the ethyl group via an Sₙ2 mechanism completes the cleavage. libretexts.orgmasterorganicchemistry.com Attack occurs at the alkyl carbon rather than the aromatic carbon, thus reliably producing the corresponding phenol. libretexts.org Boron tribromide (BBr₃) is another powerful reagent used for the cleavage of aryl ethers.

Table 3: Reagents for Aryl Ether Cleavage

| Reagent | Conditions | Product from this compound |

|---|---|---|

| Hydrobromic Acid (HBr) | Heating in aqueous solution | 2-Bromo-4-aminophenol |

| Hydroiodic Acid (HI) | Heating in aqueous solution | 2-Bromo-4-aminophenol |

| Boron Tribromide (BBr₃) | Anhydrous solvent (e.g., CH₂Cl₂) | 2-Bromo-4-aminophenol (after workup) |

Modifications of the Alkyl Chain

Modifications targeting the ethyl group of the ethoxy moiety in this compound are less common compared to reactions involving the amino group or the aromatic ring. However, such transformations are chemically feasible. The primary reaction involving this alkyl chain is O-dealkylation, typically cleavage of the ether bond to yield the corresponding phenol.

One illustrative example, though on a related compound, involves the oxidation of 4-methoxyphenol (B1676288) in ethanol, which yields a mixture of 4-ethoxyaniline and 4-methoxyaniline. escholarship.org This suggests that under certain oxidative conditions, the alkyl group of the solvent can be exchanged with the alkoxy group on the ring, implying a potential pathway for modifying the ethyl chain. escholarship.org

In a different context, studies on bis-aryl sulfonamides have explored the effects of N-alkylation on bioactivity. nih.gov While this modification is on the nitrogen of a sulfonamide and not the ethoxy group, it demonstrates a clear structure-activity relationship dependent on the alkyl chain length, where potency decreases with longer chains. nih.gov This principle of how alkyl chain modifications can tune molecular properties is a key driver for such synthetic efforts.

Table 1: Potential Alkyl Chain Modification Reactions

| Reaction Type | Reagents | Product Type | Notes |

|---|---|---|---|

| Ether Cleavage | HBr, HI, BBr₃ | 2-Bromo-4-aminophenol | A standard method for cleaving aryl ethers. |

| Oxidative Exchange | Oxidizing agent, different alcohol (e.g., methanol) | 2-Bromo-4-methoxyaniline | Can occur under specific reaction conditions, as seen in related phenols. escholarship.org |

Ring Functionalization and Electrophilic Aromatic Substitution

The aromatic ring of this compound is rich in electrons, making it susceptible to electrophilic aromatic substitution (EArS). The positions for substitution are directed by the existing groups. The powerful activating and ortho, para-directing effects of the amino (-NH₂) and ethoxy (-OCH₂CH₃) groups dominate over the weaker deactivating but ortho, para-directing bromo group. The amino group primarily directs to its ortho and para positions. Since the para position is occupied by the ethoxy group, it strongly directs incoming electrophiles to the position ortho to the amine (C3). The ethoxy group directs to its ortho positions (C3 and C5). The bromine at C2 directs to its ortho (C3) and para (C6) positions. The confluence of these directing effects makes the C3 and C5 positions the most probable sites for electrophilic attack.

Common EArS reactions include:

Halogenation : Further bromination or chlorination would likely occur at the C5 position, which is ortho to the activating ethoxy group and meta to the existing bromine. In an experiment involving the bromination of the related compound phenacetin, substitution occurs ortho to the activating ethoxy group. wpmucdn.com Over-halogenation can sometimes be an issue in such reactions. whiterose.ac.uk

Nitration : Using nitric acid and sulfuric acid, a nitro group (-NO₂) can be introduced, likely at the C5 position.

Sulfonation : Fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Reactions : Acylation or alkylation can add acyl or alkyl groups to the ring, although the presence of the basic amino group can complicate these reactions by coordinating with the Lewis acid catalyst.

The general mechanism for these reactions proceeds via a two-step pathway: initial attack by a strong electrophile (E⁺) on the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or Wheland intermediate), followed by the rapid loss of a proton to restore the aromaticity of the ring. lumenlearning.comlibretexts.org

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Primary Product |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | 2,5-Dibromo-4-ethoxyaniline |

| Chlorination | Cl₂ / FeCl₃ | 2-Bromo-5-chloro-4-ethoxyaniline |

| Nitration | HNO₃ / H₂SO₄ | 2-Bromo-4-ethoxy-5-nitroaniline |

| Sulfonation | Fuming H₂SO₄ | 3-Amino-6-bromo-4-ethoxybenzenesulfonic acid |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

The pathways of key reactions involving substituted anilines have been elucidated through a combination of experimental studies and computational analysis.

Electrophilic Aromatic Substitution (EArS) : As mentioned, the mechanism involves the formation of a sigma-complex or arenium ion. libretexts.org The rate-determining step is the initial attack of the electrophile on the aromatic ring to break aromaticity. lumenlearning.com The subsequent deprotonation is a fast step that restores the energetically favorable aromatic system. libretexts.org

Oxidative Coupling : In reactions involving oxidants, anilines can undergo oxidative coupling. The mechanism for the oxidation of anilines by peroxides is proposed to involve an electrophilic attack by the peroxide oxygen on the amine nitrogen, leading to the formation of a phenylhydroxylamine intermediate. acs.org This intermediate can be further oxidized.

Diazo Coupling : The amino group can be converted to a diazonium salt using nitrous acid (HNO₂). The resulting aryldiazonium ion is a weak electrophile that can react with activated aromatic compounds. Mechanistic studies of related diazo coupling reactions show that the process can involve a pre-equilibrium protonation step, followed by the rate-determining attack of the nucleophile on the diazonium ion. ajol.info

Nucleophilic Aromatic Substitution (SNAr) : While less common for this electron-rich ring, SNAr can occur if a strong electron-withdrawing group is introduced onto the ring. The mechanism involves the attack of a nucleophile to form a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group (in this case, potentially the bromide).

A proposed mechanism for the chlorination of related N-(4-substituted-aryl) nitrones suggests the formation of an intermediate followed by a cyclic six-membered transition state, which then leads to the ortho-substituted product. gavinpublishers.com

The characterization of transition states provides insight into the energy barriers and stereochemistry of a reaction. For reactions of this compound, transition states are typically analyzed using computational methods like Density Functional Theory (DFT).

In EArS reactions , the transition state for the first step (electrophilic attack) resembles the high-energy arenium ion intermediate. lumenlearning.com

For oxidation reactions of anilines, a charge-separated transition state has been proposed, which is consistent with the observed solvent effects. acs.org

In acid-catalyzed amination reactions of related heterocyclic systems, the rate enhancement by polar solvents suggests the stabilization of a polar transition state. acs.org

A proposed mechanism for the chlorination of a related compound invokes a possible cyclic six-membered transition state to explain the observed regioselectivity. gavinpublishers.com

Kinetic and thermodynamic studies quantify the rates and energy changes of reactions.

Kinetics : The rates of reactions involving anilines are highly dependent on the substituents present on the ring. Kinetic studies on the oxidation of various substituted anilines in acetic acid showed the reaction is first-order with respect to both the aniline and the oxidant. acs.org The rate is also influenced by solvent polarity; for example, decreasing the acetic acid concentration by adding methanol (B129727) slows the reaction rate. acs.org Kinetic investigations of diazo coupling reactions have found them to be pseudo-first-order, with rates affected by the basicity of the diazo compound and the nature of the solvent. ajol.info

Thermodynamics : The formation of the aromatic ring is a strong thermodynamic driving force. In EArS, the rearomatization step (proton loss) is highly exothermic and irreversible, ensuring that substitution, rather than addition, is the exclusive outcome. libretexts.org Thermodynamic studies of the ionization of anilinium ions are also crucial, as the basicity of the aniline nitrogen affects its nucleophilicity and its interaction with acid catalysts. acs.org

Table 3: Summary of Mechanistic Data from Analogous Systems

| Reaction Type | Key Mechanistic Feature | Kinetic Profile | Thermodynamic Note |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Formation of Arenium Ion Intermediate libretexts.org | Rate-determining electrophilic attack lumenlearning.com | Favorable rearomatization drives reaction libretexts.org |

| Aniline Oxidation | Phenylhydroxylamine intermediate acs.org | First-order in aniline and oxidant acs.org | Charge-separated transition state acs.org |

| Diazo Coupling | Aryldiazonium ion electrophile ajol.info | Pseudo-first-order ajol.info | Influenced by basicity of reactants ajol.info |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 2-Bromo-4-ethoxyaniline, both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a complete picture of the proton and carbon framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The aromatic region is of particular interest, showcasing the substitution pattern on the benzene (B151609) ring. The ethoxy group protons and the amine protons also give characteristic signals.

Aromatic Protons: The three protons on the benzene ring appear as distinct signals. The proton at C5, situated between the ethoxy and amino groups, is expected to be a doublet. The proton at C6, adjacent to the amino group, would likely appear as a doublet of doublets. The proton at C3, next to the bromine atom, would present as a doublet.

Ethoxy Group Protons: This group gives rise to two signals: a quartet for the methylene (B1212753) protons (-OCH₂-) due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃) from coupling with the methylene protons.

Amine Protons: The amino group (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -NH₂ | ~3.7-4.5 | Broad Singlet | - |

| Ar-H (C3) | ~6.9-7.1 | Doublet | ~2-3 |

| Ar-H (C5) | ~6.6-6.8 | Doublet of Doublets | ~8-9, ~2-3 |

| Ar-H (C6) | ~6.7-6.9 | Doublet | ~8-9 |

| -OCH₂CH₃ | ~3.9-4.1 | Quartet | ~7.0 |

| -OCH₂CH₃ | ~1.3-1.5 | Triplet | ~7.0 |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the lack of symmetry, all eight carbon atoms in this compound are expected to be chemically non-equivalent and thus produce eight distinct signals.

Aromatic Carbons: Six signals will be present in the aromatic region (typically 110-155 ppm). The carbon atom attached to the bromine (C2) will be significantly influenced by the halogen's electronic effects. The carbons bonded to the electron-donating ethoxy (C4) and amino (C1) groups are expected at higher field (lower ppm) compared to the others.

Ethoxy Group Carbons: The methylene carbon (-OCH₂-) will appear further downfield (~60-70 ppm) than the methyl carbon (-CH₃) (~14-16 ppm) due to its proximity to the electronegative oxygen atom.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-NH₂) | ~140-145 |

| C2 (-Br) | ~110-115 |

| C3 | ~120-125 |

| C4 (-OEt) | ~148-152 |

| C5 | ~115-120 |

| C6 | ~118-122 |

| -OCH₂CH₃ | ~63-65 |

| -OCH₂CH₃ | ~14-16 |

To unambiguously assign the proton and carbon signals, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons (H5 with H6) and between the methylene and methyl protons of the ethoxy group. This is crucial for confirming the connectivity within these fragments. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly attached proton-carbon pairs. columbia.edu Each cross-peak in the HSQC spectrum links a proton signal on one axis to the carbon signal on the other axis to which it is bonded. This allows for the direct assignment of the carbon atoms that bear protons (C3, C5, C6, and the two carbons of the ethoxy group). sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). columbia.edu HMBC is invaluable for piecing the molecular structure together. For instance, it would show correlations from the ethoxy methylene protons to the aromatic C4, and from the aromatic proton H3 to carbons C1, C2, and C5, confirming the substitution pattern on the aromatic ring. youtube.com

Vibrational Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. masterorganicchemistry.com The FTIR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretching: As a primary amine, two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. analyzetest.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group are found just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group is expected in the 1580-1650 cm⁻¹ region. analyzetest.com

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-O Stretching: The strong stretching vibration of the aryl-alkyl ether linkage is anticipated in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-N Stretching: The stretching vibration for aromatic amines is typically found between 1250 and 1335 cm⁻¹. analyzetest.com

C-Br Stretching: The vibration associated with the carbon-bromine bond is expected in the far-infrared region, typically between 500 and 600 cm⁻¹.

Interactive Data Table: Characteristic FTIR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | Ethoxy Group | 2850 - 2980 | Medium |

| N-H Bend (Scissoring) | Primary Amine | 1580 - 1650 | Medium-Strong |

| C=C Ring Stretch | Benzene Ring | 1450 - 1600 | Medium |

| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | 1200 - 1275 | Strong |

| C-N Stretch | Aromatic Amine | 1250 - 1335 | Strong |

| Symmetric C-O-C Stretch | Aryl-Alkyl Ether | 1020 - 1075 | Strong |

| C-Br Stretch | Aryl Bromide | 500 - 600 | Medium-Strong |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar functional groups, Raman is particularly effective for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional structural information.

Aromatic Ring Vibrations: The symmetric ring breathing vibration of the substituted benzene ring would give a strong and characteristic signal.

C-Br Vibration: The C-Br stretch is also Raman active and can be used to confirm the presence of the bromine substituent.

Amino Group Vibrations: N-H stretching and bending modes are also observable in Raman spectra, though they are often weaker than in FTIR. spectrabase.com

For substituted anilines, Surface-Enhanced Raman Spectroscopy (SERS) can be a powerful technique. By adsorbing the analyte onto a nanostructured metal surface (like silver or gold), the Raman signal can be significantly amplified, allowing for detection at very low concentrations. scirp.org

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and crucial information about its structure through the analysis of fragmentation patterns.

The mass spectrum of this compound would exhibit a distinct molecular ion peak. A key feature would be the presence of two peaks of nearly equal intensity, separated by two mass units (M and M+2). This is the characteristic isotopic signature of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. chegg.comasdlib.org

Fragmentation Analysis: The molecular ion can undergo fragmentation, providing clues to the molecule's structure. Common fragmentation pathways for this compound would likely include:

Loss of an ethyl group (•CH₂CH₃): Cleavage of the ether bond could lead to a significant fragment ion.

Loss of an ethoxy radical (•OCH₂CH₃):

Loss of the bromine atom (•Br): This would result in a fragment ion at m/z corresponding to the ethoxyaniline radical cation. chegg.com

Subsequent fragmentation of the aromatic ring.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

| m/z Value | Ion Structure | Description |

| 215 / 217 | [C₈H₁₀BrNO]⁺ | Molecular Ion (M⁺) showing Br isotope pattern |

| 186 / 188 | [C₆H₅BrNO]⁺ | Loss of ethyl group (•C₂H₅) |

| 170 / 172 | [C₈H₉NO]⁺ | Loss of ethoxy radical (•OC₂H₅) |

| 136 | [C₈H₁₀NO]⁺ | Loss of Bromine radical (•Br) |

| 92 | [C₆H₆N]⁺ | Common fragment from aniline (B41778) derivatives chegg.com |

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

For this compound, the molecular formula is C8H10BrNO. HRMS analysis provides an experimental mass-to-charge ratio (m/z) that can be compared to a theoretically calculated value. The presence of bromine is distinctly indicated by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 Da (for the 79Br and 81Br isotopes). The exact mass of the monoisotopic peak ([M]+) is calculated to be 214.9949 Da. chemsrc.com An experimentally determined value from an HRMS instrument that falls within a narrow tolerance (typically <5 ppm) of this calculated mass provides strong evidence for the assigned molecular formula.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C8H10BrNO |

| Calculated Exact Mass ([M]+) | 214.9949 Da |

Fragmentation Pattern Analysis

Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns, typically induced by techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID). The fragmentation of this compound is expected to follow predictable pathways based on its functional groups.

Key fragmentation pathways for aromatic amines, ethers, and organobromides include:

Alpha-Cleavage: The bond adjacent to the nitrogen atom of the amine or the oxygen atom of the ether can break. For the ethoxy group, this could lead to the loss of an ethyl radical (•CH2CH3, 29 Da) or an ethylene (B1197577) molecule (C2H4, 28 Da) through rearrangement.

Loss of Bromine: Cleavage of the C-Br bond can result in the loss of a bromine radical (•Br), leading to a significant fragment at [M-79]+ or [M-81]+.

Ring Fragmentation: The stable aromatic ring can also fragment under high energy conditions, though this is typically less common than the loss of substituents.

A plausible fragmentation pattern would involve the initial loss of an ethylene molecule from the ethoxy group, followed by the loss of a carbon monoxide (CO) molecule, a characteristic fragmentation for phenols and related ethers.

X-ray Crystallography for Solid-State Structure Determination

Chromatographic Purity Assessment and Separation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile organic compounds like this compound. A reversed-phase (RP) method is typically employed for such analyses.

A standard HPLC method would involve a C18 stationary phase column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.com Detection is commonly achieved using a UV detector, set to a wavelength where the aniline chromophore exhibits strong absorbance. The purity is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient |

| Detection | UV-Vis Spectrophotometry |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates volatile compounds and then identifies them based on their mass spectra. Although anilines can sometimes be challenging to analyze by GC due to their polarity, it is a viable method for this compound, especially for identifying it in a mixture of reactants and byproducts. The analysis of the closely related compound 2-Bromo-4-methoxyaniline is documented in spectral libraries. nih.gov

The sample is vaporized and passed through a capillary column (e.g., a nonpolar or medium-polarity column like a DB-5ms). The separated components enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and widely used technique for monitoring the progress of a chemical reaction. libretexts.orgadvion.com For a reaction involving this compound, TLC can be used to track the disappearance of the starting material and the appearance of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the pure starting material(s). libretexts.org The plate is then developed in a suitable solvent system (eluent), which is chosen to provide good separation between the reactant and product spots (i.e., different Retention Factor, Rf, values). rsc.orgresearchgate.net The spots can be visualized under a UV lamp or by staining. advion.comrsc.org The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the lane of the reaction mixture. libretexts.org

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C8H10BrNO |

| 4-Bromo-2-chloroaniline | C6H5BrClN |

| 2-Bromo-4-methoxyaniline | C7H8BrNO |

| Acetonitrile | C2H3N |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. In the characterization of newly synthesized molecules like this compound, it serves as a crucial method for verifying the empirical formula and assessing the sample's purity. The technique typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (such as carbon dioxide, water, and nitrogen gas) are collected and measured to determine the mass percentages of carbon, hydrogen, and nitrogen.

For this compound, the theoretical elemental composition is calculated based on its molecular formula, C₈H₁₀BrNO. The molecular weight of the compound is 216.08 g/mol . The calculated mass percentages for each element are compared against the values obtained experimentally, often referred to as "found" values. A close agreement between the theoretical and found values provides strong evidence for the compound's identity and purity.

In academic and industrial research, a high degree of correlation between the calculated and found elemental percentages is required. For publication in many scientific journals, the experimentally determined values for carbon, hydrogen, and nitrogen must be within ±0.4% of the calculated theoretical values. nih.govresearchgate.net This stringent criterion ensures that the synthesized compound has the correct empirical formula and meets a high standard of purity. nih.gov

The theoretical elemental composition for this compound is detailed in the table below. Researchers synthesizing this compound would compare their experimental results to these values to confirm the successful synthesis and purification of the target molecule.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass Contribution ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 96.088 | 44.47% |

| Hydrogen | H | 1.008 | 10.080 | 4.66% |

| Bromine | Br | 79.904 | 79.904 | 36.98% |

| Nitrogen | N | 14.007 | 14.007 | 6.48% |

| Oxygen | O | 15.999 | 15.999 | 7.40% |

| Total | C₈H₁₀BrNO | | 216.078 | 100.00% |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 2-Bromo-4-ethoxyaniline from first principles. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

Electronic Structure: The electronic properties of this compound are governed by the interplay of the electron-donating amino (-NH₂) and ethoxy (-OCH₂CH₃) groups and the electron-withdrawing bromo (-Br) group attached to the benzene (B151609) ring. DFT studies on similar substituted anilines reveal that the highest occupied molecular orbital (HOMO) is typically localized on the aniline (B41778) ring and the amino group, indicating these are the primary sites for electrophilic attack. The lowest unoccupied molecular orbital (LUMO) distribution highlights the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Reactivity Descriptors: Conceptual DFT provides a framework to quantify the reactivity of a molecule through various descriptors. For this compound, these parameters can be calculated to predict its chemical behavior.

| DFT Reactivity Descriptor | Significance for this compound |

| Ionization Potential (I) | The energy required to remove an electron; related to the HOMO energy. |

| Electron Affinity (A) | The energy released when an electron is added; related to the LUMO energy. |

| Electronegativity (χ) | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | A measure of the molecule's ability to accept electrons. |

This table presents theoretical DFT descriptors that can be calculated for this compound to predict its reactivity.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, can be used to predict a wide range of molecular properties for this compound with high accuracy, albeit at a greater computational cost than DFT.

Predicted properties include:

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Corresponding to infrared and Raman spectra.

Thermodynamic Properties: Such as enthalpy, entropy, and Gibbs free energy.

Electronic Properties: Including dipole moment and polarizability.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of this compound, including its conformational flexibility and interactions with other molecules.

The ethoxy group in this compound has rotational freedom, leading to different possible conformations. Conformational analysis can be performed by systematically rotating the dihedral angles associated with the ethoxy group and calculating the corresponding energy to identify the most stable conformer(s). These studies are essential for understanding the molecule's preferred shape, which influences its physical properties and biological activity.

The amino group of this compound can act as a hydrogen bond donor, while the oxygen of the ethoxy group and the nitrogen of the amino group can act as hydrogen bond acceptors. In the solid state or in solution, these groups can participate in the formation of intermolecular hydrogen bonding networks. Molecular dynamics simulations can be employed to study the nature and dynamics of these interactions, which are crucial for understanding the molecule's solubility, melting point, and crystal packing. For instance, studies on similar molecules like 2-Bromo-4-nitroaniline have shown the presence of intermolecular N-H···N and N-H···O hydrogen bonds that link the molecules in the crystal structure nih.govnist.gov.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework. These predicted spectra can aid in the assignment of experimental NMR data and provide a detailed picture of the molecule's electronic environment.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies and intensities. These theoretical spectra are instrumental in assigning the vibrational modes observed in experimental spectra, providing a deeper understanding of the molecule's structural and bonding characteristics.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of this compound. This involves calculating the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in the UV-Vis spectrum.

| Spectroscopic Parameter | Computational Method | Information Gained for this compound |

| ¹H and ¹³C Chemical Shifts | DFT (GIAO) | Electronic environment of hydrogen and carbon atoms. |

| Vibrational Frequencies | DFT, Ab Initio | Infrared and Raman active vibrational modes. |

| Electronic Transitions | TD-DFT | UV-Vis absorption wavelengths and oscillator strengths. |

This table outlines the computational methods used to predict the spectroscopic parameters of this compound.

Reaction Mechanism Elucidation through Computational Approaches

While specific computational studies exclusively detailing the reaction mechanisms of this compound are not extensively documented, insights can be drawn from theoretical investigations of similar substituted anilines and related aromatic compounds. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, intermediates, and predicting the most favorable reaction pathways.

For instance, studies on the atmospheric oxidation of substituted anilines by hydroxyl (OH) radicals have revealed two primary competing mechanisms: OH addition to the aromatic ring and hydrogen abstraction from the amino group or the ring. mdpi.com In the case of this compound, a similar reaction with OH radicals would likely proceed through these pathways. Computational modeling could predict the activation energies for each pathway, thereby determining the dominant mechanism. For example, in a study on 2-bromo-4,6-dinitroaniline, OH-addition reactions were found to be energetically more favorable than hydrogen abstraction. rsc.org

The reaction of 4-methyl aniline with OH radicals, studied using the M06-2X method, identified several addition and abstraction pathways. mdpi.com By analogy, a computational investigation of this compound would likely involve the following steps:

Reactant Complex Formation: Initial formation of a complex between this compound and the reacting species (e.g., an oxidant).

Transition State Identification: Locating the transition state structures for various possible reaction channels, such as electrophilic attack on the aromatic ring or reactions involving the amino group.

Intermediate and Product Formation: Characterizing the intermediates and final products of the reaction.

The presence of the bromo and ethoxy substituents on the aniline ring will significantly influence the regioselectivity of such reactions. The electron-donating ethoxy group at the para position and the weakly deactivating bromo group at the ortho position will direct electrophilic attack to specific sites on the ring. Computational calculations of local reactivity descriptors, such as Fukui functions or the local ionization potential on the molecular surface, can predict the most susceptible sites for electrophilic attack.

Structure-Reactivity and Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physical properties. wikipedia.org These models are built on molecular descriptors, which are numerical representations of a molecule's physicochemical properties.

For substituted anilines, QSAR studies have been employed to understand their toxic effects and reactivity. nih.gov The toxicity of anilines has been correlated with descriptors such as the Hammett sigma constant, the energy of the Highest Occupied Molecular Orbital (EHOMO), and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). nih.gov Generally, the presence of electron-withdrawing groups increases the toxic effects of substituted anilines, while electron-donating groups tend to reduce toxicity. nih.gov

In the context of this compound, a QSAR or QSPR study would involve the calculation of various molecular descriptors:

| Descriptor Category | Examples of Descriptors | Relevance to this compound |

| Electronic Descriptors | EHOMO, ELUMO, Dipole Moment, Mulliken Charges | The electron-donating ethoxy group and the electronegative bromine atom will influence the electronic properties, affecting its reactivity in redox reactions and intermolecular interactions. A good correlation is often found between oxidation potential and the energy of the HOMO for neutral anilines in aqueous solution. umn.edu |

| Steric Descriptors | Molecular Volume, Surface Area, Ovality | The size and shape of the molecule, influenced by the bromo and ethoxy groups, will play a role in its ability to interact with biological targets or fit into the active sites of enzymes. |

| Hydrophobic Descriptors | LogP (Octanol-Water Partition Coefficient) | The hydrophobicity of this compound will affect its environmental fate, transport, and bioavailability. |

| Topological Descriptors | Connectivity Indices, Wiener Index | These descriptors encode information about the branching and connectivity of the molecule, which can be related to its physical properties. |

A hypothetical QSAR model for a series of substituted anilines including this compound could take the form of a mathematical equation:

Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where 'Activity' could be a measure of biological effect or a physical property, and the 'c' values are coefficients determined through statistical regression. Such models are valuable for predicting the properties of new or untested compounds based on their molecular structure. mdpi.com

Computational studies on the one-electron oxidation potentials of substituted anilines have shown a linear relationship between theoretical predictions and experimental values. umn.edu The energy of the highest occupied molecular orbital (HOMO) is a key descriptor in these correlations. umn.edu For this compound, the HOMO energy would be influenced by the opposing electronic effects of the electron-donating ethoxy group and the electron-withdrawing (by induction) yet ortho,para-directing (by resonance) bromo group.

Applications in Advanced Materials and Specialized Organic Synthesis

Precursor in Functional Material Synthesis

The distinct functional groups on 2-Bromo-4-ethoxyaniline make it a valuable precursor for a range of advanced materials. The amino group allows for polymerization and diazotization reactions, the bromine atom provides a site for cross-coupling reactions, and the ethoxy group helps to modify solubility and electronic properties.

Monomer for Polymer and Copolymer Development

This compound is identified as a monomer for the synthesis of Covalent Organic Frameworks (COFs) bldpharm.com. COFs are a class of porous crystalline polymers with ordered structures, created from organic building blocks. The amine functionality of this compound allows it to be integrated into polymer backbones, particularly in the formation of polyanilines or other condensation polymers. The presence of the bromo and ethoxy substituents on the monomer unit can be used to tune the resulting polymer's properties, such as its electronic bandgap, porosity, and thermal stability, making it suitable for applications in gas storage, separation, and catalysis.

Building Block for Organic Electronic Materials